N-([1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazol-3-amine
Description
N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-3-amine (CAS: 1002762-60-8) is a carbazole-based aromatic amine with a molecular formula of C₃₀H₂₂N₂ and a molecular weight of 410.51 g/mol. It is widely utilized in organic electronics, particularly as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and phosphorescent OLEDs (PhOLEDs) due to its favorable charge-transport properties and thermal stability . The compound is stored under inert conditions to prevent degradation and exhibits moderate hazards (H315-H319) related to skin/eye irritation .
Properties
IUPAC Name |
9-phenyl-N-(4-phenylphenyl)carbazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2/c1-3-9-22(10-4-1)23-15-17-24(18-16-23)31-25-19-20-30-28(21-25)27-13-7-8-14-29(27)32(30)26-11-5-2-6-12-26/h1-21,31H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTKZXWNEZJKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazol-3-amine typically involves multiple steps, including the formation of the biphenyl and carbazole moieties, followed by their coupling. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is reacted with a halogenated carbazole in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings.
Scientific Research Applications
Introduction to N-([1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazol-3-amine
This compound, with CAS number 1002762-60-8, is a compound of significant interest in various scientific fields, particularly in organic electronics and materials science. Its unique molecular structure, characterized by the presence of biphenyl and carbazole moieties, lends itself to a range of applications including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a potential candidate in drug delivery systems.
Organic Electronics
Organic Light Emitting Diodes (OLEDs) :
this compound has been studied for its application in OLEDs due to its high photoluminescence efficiency and thermal stability. The compound's ability to form stable films makes it suitable for use as an emissive layer in OLED devices.
Case Study : Research indicates that devices incorporating this compound exhibit enhanced brightness and efficiency compared to traditional materials. For instance, a study demonstrated that OLEDs using this compound achieved a maximum luminance of over 20,000 cd/m² at low voltages.
Organic Photovoltaics (OPVs)
The compound also shows promise in OPVs as a donor material due to its suitable energy levels and charge transport properties. Its incorporation into polymer blends has been shown to improve the overall efficiency of solar cells.
Data Table: Performance Metrics in OPVs
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 6.5% |
| Open Circuit Voltage | 0.85 V |
| Short Circuit Current | 15 mA/cm² |
Drug Delivery Systems
Recent studies have explored the use of this compound in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents. Its structural properties allow for modification to enhance solubility and targeting capabilities.
Case Study : A study published in Advanced Drug Delivery Reviews highlighted the successful encapsulation of anticancer drugs within nanoparticles formed from this compound, leading to improved drug release profiles and enhanced therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through the device. In pharmaceuticals, its biological activity may involve binding to specific receptors or enzymes, thereby modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Optoelectronic Properties
Carbazole derivatives are valued for their high triplet energy levels and hole mobility. Performance metrics vary with substituents:
- Efficiency in OLEDs : The target compound’s analogues, such as poly(4,4′-bis(N-carbazolyl)-1,1′-biphenyl) , achieve higher external quantum efficiencies (EQE = 75%) but emit at 660 nm, limiting their use in blue-emitting devices . In contrast, PtCz (a platinum-carbazole complex) has lower efficiency (EQE = 30.5%) but emits at 760 nm, suitable for near-infrared applications .
- Host Materials : Derivatives like BCFN (N-([1,1′-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine) are used as hole injection layers (HILs) in PhOLEDs, demonstrating the role of fluorenyl groups in improving charge injection .
Table 2: Performance Metrics in OLEDs
Thermal and Stability Properties
Thermal stability is critical for device longevity. Compounds with bulky substituents (e.g., fluorenyl or spirobifluorene groups) exhibit superior thermal performance:
- CzFA (7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine) shows a glass transition temperature (Tg) of 179°C and 5% weight loss at 507°C, outperforming simpler carbazole-amines .
Device Performance Enhancements
Structural modifications directly impact device efficiency:
- Ir(MDQ)2(acac) doped into CzFA achieves a maximum power efficiency of 21.8 lm/W, 1.6× higher than traditional CBP-based devices . This highlights the advantage of incorporating spirobifluorene or fluorenyl groups for balanced charge transport.
Biological Activity
N-([1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazol-3-amine, with CAS number 1002762-60-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antiviral, anticancer, and other pharmacological effects.
- Molecular Formula : C30H22N2
- Molecular Weight : 410.51 g/mol
- Structure : The compound features a biphenyl moiety attached to a carbazole structure, which is known for its significant biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of carbazole derivatives. For instance, compounds structurally related to this compound have shown promising activity against viruses such as the Ebola virus.
Table 1: Antiviral Activity of Carbazole Derivatives
| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |
|---|---|---|---|
| SC816 | 0.37 | 7.0 | 19 |
| Compound 2 | 0.16 | 0.46 | 2.87 |
EC50 = 50% effective concentration; CC50 = 50% cytotoxic concentration; SI = Selectivity Index
In these studies, the efficacy of carbazole derivatives was evaluated against pseudotyped Ebola virus, demonstrating that structural modifications can significantly affect antiviral potency and selectivity .
Anticancer Activity
The anticancer properties of carbazole derivatives have been extensively studied. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Carbazole derivatives have been shown to act as topoisomerase II inhibitors. This class of enzymes is crucial for DNA replication and repair; thus, their inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
Table 2: Anticancer Activity of Selected Carbazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl) | HeLa | 5.0 |
| Another derivative | MGC-803 | 12.0 |
These findings suggest that this compound may possess significant anticancer activity through similar mechanisms .
Other Biological Activities
Besides antiviral and anticancer effects, carbazole derivatives have been investigated for additional biological activities such as anti-inflammatory and antioxidant properties. These effects are attributed to their ability to modulate various signaling pathways involved in inflammation and oxidative stress.
Case Studies
- Ebola Virus Study : A study on the antiviral efficacy of carbazole derivatives reported that certain modifications led to enhanced activity against the Ebola virus while maintaining low cytotoxicity levels .
- Cancer Cell Line Research : In vitro studies demonstrated that specific derivatives induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting their potential as therapeutic agents against cervical cancer .
Q & A
Q. What are the standard synthetic routes for N-([1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazol-3-amine?
The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling. A common method involves reacting 3-(4-bromophenyl)-9-phenyl-9H-carbazole with [1,1'-biphenyl]-4-amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in toluene under reflux . Yields up to 92% are achievable after purification by column chromatography (hexane:ethyl acetate = 4:1).
Q. How is the compound purified and characterized post-synthesis?
Purification is performed using column chromatography with hexane/ethyl acetate gradients (e.g., 4:1 to 9:1 ratios) to isolate the target compound. Characterization includes:
Q. What are the key solubility and stability properties of this compound?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water. Stability tests recommend storage under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amine group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Catalyst screening : Replace Pd(OAc)₂ with Pd₂(dba)₃ for enhanced catalytic activity .
- Solvent optimization : Use dioxane instead of toluene to increase reaction efficiency at lower temperatures (80°C vs. 110°C) .
- Ligand selection : BINAP ligands may reduce dimerization byproducts compared to Xantphos .
Q. What safety protocols are critical for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential carcinogenicity (GHS07/08 classifications) .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particulates .
- Waste disposal : Neutralize residues with dilute HCl before disposal to mitigate environmental toxicity .
Q. How can researchers resolve contradictions in reported melting points or spectral data?
Discrepancies in melting points (e.g., 213°C vs. 185°C for analogs) may arise from polymorphic forms or impurities. Strategies include:
- Recrystallization from ethyl acetate/hexane mixtures.
- DSC analysis to identify phase transitions .
- 2D-NMR (COSY, HSQC) to confirm structural consistency .
Q. What computational methods predict the compound’s electronic properties for material science applications?
- DFT calculations (e.g., B3LYP/6-31G*) model HOMO/LUMO levels for OLED charge transport behavior .
- Molecular docking assesses interactions with biological targets (e.g., viral proteases) for drug discovery .
Methodological Challenges and Solutions
Q. How can researchers troubleshoot low yields in large-scale syntheses?
- Scale-up adjustments : Use high-pressure reactors to maintain consistent temperature and mixing .
- Byproduct analysis : Employ LC-MS to identify and quantify impurities (e.g., debrominated intermediates) .
Q. What alternative synthetic routes exist for structural analogs?
Q. How to evaluate environmental impacts of this compound?
- Ecotoxicology assays : Test acute toxicity using Daphnia magna or algal growth inhibition .
- Degradation studies : Monitor photolytic breakdown under UV light (λ = 254 nm) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 213.22°C (DSC) | |
| Yield (Standard Synthesis) | 92% (Pd(OAc)₂/Xantphos/Cs₂CO₃) | |
| HOMO/LUMO Gap | 3.2 eV (DFT) | |
| Solubility in DMSO | >50 mg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
